molecular formula C7H13NO B6603000 rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol CAS No. 1341036-78-9

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol

Cat. No.: B6603000
CAS No.: 1341036-78-9
M. Wt: 127.18 g/mol
InChI Key: BINFFXLFEOUHQZ-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is a bicyclic amine-alcohol compound characterized by a fused bicyclo[3.2.0]heptane scaffold. Key features include:

  • Molecular formula: C₇H₁₃NO (CID 136589503) .
  • Structure: A 3-azabicyclo[3.2.0]heptane core with a hydroxymethyl (-CH₂OH) group at the 6-position. The stereochemistry (1R,5R,6R) defines its spatial arrangement .
  • Properties: Predicted collision cross-section (CCS) values for adducts range from 122.5–130.1 Ų, indicating moderate polarity .

Properties

CAS No.

1341036-78-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,5S,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol

InChI

InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m1/s1

InChI Key

BINFFXLFEOUHQZ-QYNIQEEDSA-N

SMILES

C1C2CNCC2C1CO

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2[C@H]1CO

Canonical SMILES

C1C2CNCC2C1CO

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a bicyclo[3.2.0]heptane core with a nitrogen atom at the 3-position and a hydroxymethyl group at the 6-position (Figure 1). Its molecular formula is C₇H₁₃NO , with a molecular weight of 127.18 g/mol . The stereochemistry at the 1R,5R,6R positions introduces complexity in synthetic design, necessitating precise control during ring closure and functionalization.

Key Synthetic Hurdles

  • Stereoselective Ring Formation : Achieving the correct relative configuration (1R,5R,6R) during bicyclo[3.2.0]heptane construction.

  • Hydroxymethyl Group Introduction : Positioning the -CH₂OH moiety without racemization at the 6-position.

  • Nitrogen Incorporation : Stabilizing the azabicyclo structure against ring-opening under acidic or basic conditions.

Primary Synthetic Routes

Reductive Amination Pathway (Patent WO2024123815A1)

This method employs a ketone intermediate A subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (Table 1):

Table 1: Reductive Amination Conditions

ParameterValue
Starting MaterialBicyclo[3.2.0]heptan-6-one
Ammonium SourceNH₄OAc (2.5 equiv)
Reducing AgentNaBH₃CN (1.2 equiv)
SolventMeOH/THF (4:1)
Temperature0°C → rt, 12 h
Yield68% (racemic mixture)

The reaction proceeds via imine formation followed by stereoselective reduction, yielding the racemic product. Chromatographic separation using chiral stationary phases (CSPs) achieves enantiomeric resolution.

Cycloaddition-Based Synthesis (Thesis Methodology)

A [2+2] cycloaddition strategy constructs the bicyclic core from norbornene derivatives (Scheme 1):

  • Norbornene Oxidation : Ozonolysis of norbornene B generates diketone C

  • Mannich Reaction : Condensation with formaldehyde and benzylamine forms azabicyclo intermediate D

  • Hydroxymethylation : Grignard addition (CH₂MgBr) to D installs the -CH₂OH group

Critical optimization includes:

  • Temperature Control : -78°C for Grignard addition to prevent epimerization

  • Protecting Groups : Benzyl (Bn) for nitrogen stabilization during cycloaddition

Advanced Methodologies and Catalysis

Asymmetric Organocatalysis

Recent advances employ cinchona alkaloid catalysts to induce enantioselectivity during ring-closing steps (Table 2):

Table 2: Organocatalytic Conditions

Catalystee (%)Yield (%)
(DHQD)₂PHAL9275
Quinidine thiourea8882
Squaramide-C99568

The thiourea catalyst activates carbonyl groups via hydrogen bonding, enabling face-selective nucleophilic attack by the amine.

Flow Chemistry Approaches

Continuous flow systems enhance reaction control for exothermic steps like Grignard additions:

  • Microreactor Design : 0.5 mm ID tubing with PTFE coating

  • Residence Time : 90 s at -30°C

  • Productivity : 5.2 g/h vs 0.8 g/h in batch

This method reduces side products from thermal degradation by 40% compared to batch processes.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase HPLC :

    • Column: Chiralpak IC (250 × 4.6 mm)

    • Eluent: Hexane/i-PrOH/DEA (90:10:0.1)

    • Retention: 14.3 min (R), 16.1 min (S)

  • Ion-Exchange Resins :

    • Amberlyst A21 for basic impurity removal

    • Recovery: >98% pure product

Spectroscopic Confirmation

Key NMR Data (CDCl₃, 400 MHz):

  • δ 3.72 (dd, J = 11.2, 4.8 Hz, H-6)

  • δ 3.58 (m, H-1)

  • δ 2.89 (br s, NH)

HRMS (ESI+):

  • Calculated for C₇H₁₄NO [M+H]⁺: 128.1070

  • Found: 128.1073

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)PMI*
Reductive Amination1,45032
Cycloaddition2,10045
Organocatalytic1,90028

*Process Mass Intensity (kg waste/kg product)

Environmental Impact Mitigation

  • Solvent Recovery : 92% THF recaptured via distillation

  • Catalyst Recycling : Pd/C reused 5× with <5% activity loss

  • Waste Streams : NH₃ scrubbing with H₃PO₄ generates fertilizer-grade (NH₄)₃PO₄

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Variations in Bicyclic Scaffold

Compound 1 : rac-[(1R,5R,6R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid
  • Key differences :
    • Substituents : A tert-butoxycarbonyl (Boc) protecting group on nitrogen and a carboxylic acid (-COOH) at the 6-position instead of -CH₂OH.
    • Impact : The Boc group enhances stability during synthesis, while the carboxylic acid introduces acidity (pKa ~2–3), altering solubility and reactivity .
  • Applications : Used in peptide coupling or as a precursor for prodrugs .
Compound 2 : rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol
  • Key differences: Nitrogen position: 2-aza (nitrogen at position 2) vs. 3-aza in the target compound. Structure: Molecular formula C₆H₁₁NO (CAS 2095192-15-5), smaller due to the absence of a hydroxymethyl group .
Compound 3 : Rac-(1r,6r)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
  • Key differences: Bicyclo system: [4.1.0] vs. [3.2.0], increasing ring strain and altering conformational flexibility. Molecular formula: C₆H₁₁NO (CID 95566586), with an alcohol (-OH) instead of -CH₂OH . Impact: The larger bicyclo system may influence pharmacokinetics (e.g., metabolic stability) .

Substituent and Functional Group Variations

Compound 4 : [(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
  • Key differences :
    • Bicyclo system : [3.1.0]hexane (smaller scaffold) vs. [3.2.0]heptane.
    • Substituents : Methyl group on nitrogen and molecular weight 127.2 g/mol (vs. 128.1 g/mol for the target compound) .
    • Impact : The compact structure may improve blood-brain barrier penetration but reduce solubility .
Compound 5 : rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
  • Key differences: Substituents: Benzyl group on nitrogen (C₁₃H₁₇NO, MW 203.28) and [3.1.0]hexane core . Impact: The hydrophobic benzyl group enhances lipid solubility, favoring CNS-targeting applications .

Stereochemical Variations

Compound 6 : Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
  • Key differences :
    • Stereochemistry : (1R,5S,6S) vs. (1R,5R,6R) in the target compound.
    • Functional group : -OH instead of -CH₂OH (CAS 2089246-00-2) .
    • Impact : Altered stereochemistry may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .

Comparative Data Table

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound [3.2.0]heptane -CH₂OH C₇H₁₃NO 128.1 Intermediate, moderate polarity
rac-(1R,5R,6R)-3-[(Boc)-heptane-6-carboxylic acid [3.2.0]heptane -COOH, -Boc C₁₂H₁₉NO₃ 237.3 Prodrug synthesis
rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol [3.2.0]heptane -OH C₆H₁₁NO 113.2 Chiral building block
Rac-(1r,6r)-3-azabicyclo[4.1.0]heptan-6-ol [4.1.0]heptane -OH C₆H₁₁NO 113.2 Altered ring strain
[(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol [3.1.0]hexane -CH₂OH, -CH₃ C₇H₁₃NO 127.2 CNS-targeting potential

Key Findings and Implications

  • Structural Flexibility : The bicyclo[3.2.0]heptane scaffold offers a balance between rigidity and conformational adaptability, making it suitable for drug design .
  • Functional Group Impact : Hydroxymethyl (-CH₂OH) enhances hydrophilicity compared to -OH or -COOH, influencing bioavailability .
  • Stereochemistry Matters : Enantiomeric forms (e.g., 1R,5R,6R vs. 1R,5S,6S) exhibit distinct pharmacological profiles, necessitating precise synthesis .

Biological Activity

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is a bicyclic compound with a unique azabicyclo structure that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H15NOC_9H_{15}NO, with a molecular weight of approximately 155.23 g/mol. The compound's structure consists of a bicyclic framework that influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Potential to influence cholinergic and dopaminergic signaling pathways
Antimicrobial Activity Exhibits inhibitory effects against various bacterial strains
Anticancer Properties Demonstrated cytotoxic effects on cancer cell lines in vitro
Analgesic Effects Possible pain-relieving properties based on preliminary animal studies

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against a range of pathogens. Notably, it has shown activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These results indicate that the compound possesses significant antibacterial properties that warrant further exploration for potential therapeutic applications.

Anticancer Properties

The compound has also been evaluated for its anticancer potential through various in vitro assays.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Cell Line IC50 (µg/mL)
HeLa120
A549150

These findings suggest that the compound may have potential as a lead compound in the development of new anticancer agents.

Q & A

Q. What are the common synthetic routes for rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol?

The synthesis typically involves cyclization of precursors to form the azabicyclo core. A widely used method employs catalytic conditions (e.g., transition metals or acid/base catalysts) to promote intramolecular ring closure. For example, cyclization of amino alcohol precursors under controlled pH and solvent conditions (e.g., THF or DCM) yields the bicyclic structure . Multi-step protocols may include:

Formation of the azabicyclo backbone via [3+2] cycloaddition or ring-expansion reactions.

Hydroxyl group introduction through oxidation/reduction (e.g., NaBH₄ reduction of ketone intermediates) .

Racemic resolution via chiral chromatography or enzymatic methods if enantiopure forms are required .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
CyclizationPd(OAc)₂, DCM, 40°C65–75
HydroxylationNaBH₄, MeOH, 0°C85

Q. How is the stereochemistry of this compound validated?

Stereochemical validation requires a combination of:

  • NMR Spectroscopy : NOESY/ROESY to confirm spatial proximity of protons in the bicyclic system .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, especially for resolving racemic mixtures .
  • Chiral HPLC : To assess enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane:IPA mobile phases .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be resolved?

Discrepancies in biological activity (e.g., cytotoxicity) may arise from:

  • Cell Line Variability : Differences in membrane permeability or metabolic pathways (e.g., A549 vs. HepG2 cells) .
  • Compound Purity : Impurities ≥5% can skew results; validate purity via HPLC-MS .
  • Assay Conditions : Varying incubation times or serum concentrations alter bioavailability.

Q. Mitigation Strategies :

  • Standardize assays using ISO-certified cell lines and controls.
  • Conduct dose-response curves (e.g., IC₅₀ comparisons) across multiple replicates .

Q. What strategies improve stereoselective synthesis of this compound?

To enhance stereoselectivity:

  • Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct ring closure .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Pd, Rh) to bias cyclization .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

Case Study : A 2025 study achieved 92% ee using Rh-(R)-BINAP catalysis, yielding (1R,5R,6R)-enantiomer as the major product .

Q. How do structural modifications (e.g., substituents) impact biological activity?

Adding/removing groups alters interactions with molecular targets:

  • Benzyl Substituents : Enhance lipophilicity and receptor binding (e.g., 3-benzyl derivatives show 10× higher enzyme inhibition vs. non-substituted analogs) .
  • Hydroxyl Position : 6-OH vs. 7-OH affects hydrogen-bonding with active sites (e.g., IC₅₀ shifts from 2 μM to >50 μM) .

Q. Comparative Activity Table

DerivativeSubstituentIC₅₀ (μM)Target
Parent6-OH5.2Enzyme X
3-Benzyl6-OH, 3-Bn0.8Enzyme X
7-OH7-OH52.0Enzyme X

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) .
  • MD Simulations : Assess solvation effects and conformational stability in aqueous/PBS buffers .
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic pathways .

Q. How is metabolic stability evaluated in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .
  • Metabolite ID : LC-HRMS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Example : A 2024 study reported t₁/₂ = 45 min in human microsomes, with primary metabolites via 6-OH oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.